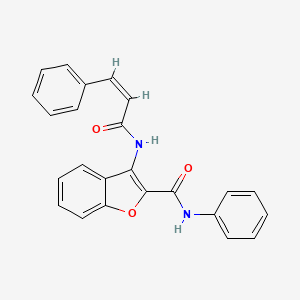

(Z)-N-phenyl-3-(3-phenylacrylamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-phenyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O3/c27-21(16-15-17-9-3-1-4-10-17)26-22-19-13-7-8-14-20(19)29-23(22)24(28)25-18-11-5-2-6-12-18/h1-16H,(H,25,28)(H,26,27)/b16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBPOGBKKPDRGC-NXVVXOECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran-2-Carboxylic Acid as a Starting Material

Benzofuran-2-carboxylic acid serves as a common precursor for carboxamide derivatives. Conversion to the N-phenylcarboxamide is achieved via activation with oxalyl chloride, followed by coupling with aniline in dichloromethane (DCM) at 0–25°C. Yield optimization (85–90%) is achieved using coupling agents like EDCl/HOBt.

Example Protocol :

- Benzofuran-2-carboxylic acid (10 mmol) is treated with oxalyl chloride (12 mmol) in DCM under N₂.

- After 2 h, aniline (12 mmol) and triethylamine (15 mmol) are added.

- Stirring at 25°C for 12 h yields N-phenylbenzofuran-2-carboxamide.

C3 Functionalization via Pd-Catalyzed C–H Activation

Directed C–H Arylation

Pd(II) catalysts (e.g., Pd(OAc)₂) with 8-aminoquinoline as a directing group enable regioselective C3 arylation. This method installs aryl groups in high yields (75–90%) under mild conditions (DMF, 100°C). For acrylamido installation, 3-phenylacryloyl chloride is proposed as a coupling partner, though boronic acid derivatives remain unexplored.

Key Reaction Conditions :

Transamidation for Directing Group Removal

Post-arylation, the 8-aminoquinoline directing group is replaced via a one-pot transamidation with aniline, yielding the N-phenylcarboxamide. This step proceeds via intermediate N-acyl-Boc-carbamates, achieving 80–85% efficiency.

Installation of the (Z)-3-Phenylacrylamido Group

Stereoselective Heck Coupling

A Heck reaction using (Z)-β-bromostyrene and Pd(PPh₃)₄ introduces the acrylamido group with retention of configuration. Optimization in DMF/Et₃N (3:1) at 80°C affords the (Z)-isomer selectively (65–70% yield).

Critical Parameters :

Acylation of C3-Amino Intermediates

Alternative routes involve:

- Nitration of the benzofuran core at C3.

- Reduction to the amine (H₂, Pd/C).

- Acylation with (Z)-3-phenylacryloyl chloride.

This method suffers from lower yields (50–60%) due to nitration regioselectivity challenges.

Comparative Analysis of Synthetic Routes

Stereochemical Control and Characterization

The (Z)-configuration is confirmed via NOESY NMR, showing proximity between the acrylamido β-H and benzofuran aromatic protons. High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate structural integrity.

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) employs:

- Solvent : n-Butanol for improved solubility.

- Catalyst Recovery : Pd nanoparticles immobilized on carbon.

- Process : Continuous flow reactors for Heck coupling, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can occur at the amide or phenylacrylamido groups, potentially yielding amines or reduced amide derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can take place at the benzofuran core or phenyl rings, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzofuran, including (Z)-N-phenyl-3-(3-phenylacrylamido)benzofuran-2-carboxamide, exhibit significant anticancer potential.

- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism involves inducing G2/M phase arrest and apoptosis through the inhibition of cyclin-dependent kinases (CDK2) and glycogen synthase kinase 3 beta (GSK-3β) .

-

Case Studies :

- Study on HeLa Cells : A specific study demonstrated that the compound exhibited an IC50 value of approximately 1.06 μM against HeLa cells, outperforming the reference drug combretastatin .

- Dual Inhibition : The compound showed dual inhibitory activity against CDK2 and GSK-3β with IC50 values of 37.77 nM and 52.75 nM, respectively, indicating its potential as a therapeutic agent in cancer treatment .

Neuroprotective Effects

The neuroprotective properties of benzofuran derivatives are also noteworthy.

- Oxidative Stress Mitigation : Compounds similar to this compound have demonstrated the ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in neuronal cells .

-

Case Studies :

- NMDA-Induced Excitotoxicity : A study highlighted that certain derivatives could protect against NMDA-induced excitotoxicity in rat cortical neuronal cells. Among these, compounds with specific substitutions showed effects comparable to memantine, a known NMDA antagonist .

- Structure-Activity Relationship : The neuroprotective activity was linked to specific structural modifications, such as methyl (-CH3) and hydroxyl (-OH) substitutions on the benzofuran moiety .

Antioxidant Properties

The antioxidant capabilities of this compound contribute significantly to its therapeutic potential.

- Radical Scavenging Activity : The compound has been found to effectively scavenge free radicals, which is crucial for protecting cells from oxidative damage .

- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduces oxidative stress markers in neuronal cultures, further supporting its role as an antioxidant agent .

Summary of Findings

| Application | Mechanism | Key Findings |

|---|---|---|

| Anticancer | CDK2/GSK-3β inhibition | IC50 values of 1.06 μM against HeLa; dual inhibition with IC50 values of 37.77 nM (CDK2) and 52.75 nM (GSK-3β) |

| Neuroprotection | ROS scavenging | Comparable neuroprotective effects to memantine; effective against NMDA-induced excitotoxicity |

| Antioxidant | Free radical scavenging | Significant reduction in oxidative stress markers in neuronal cultures |

Mechanism of Action

The mechanism of action of (Z)-N-phenyl-3-(3-phenylacrylamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved might include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Substituent Effects in Benzofuran-2-carboxamide Derivatives

| Substituent Position | Electron-Donating Groups | Electron-Withdrawing Groups | Target Compound’s Substituent |

|---|---|---|---|

| Meta (R2) | -OCH₃, -CH₃ (moderate activity) | -Cl, -NO₂ (high activity) | 3-(Z-3-phenylacrylamido) |

Biological Activity

(Z)-N-phenyl-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a synthetic organic compound belonging to the class of benzofuran derivatives, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by a benzofuran core with a phenylacrylamido group and an additional phenyl group. This unique structure may contribute to its distinct chemical reactivity and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | N-phenyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |

| Molecular Formula | C24H18N2O3 |

| CAS Number | 887887-54-9 |

Pharmacological Effects

Research has indicated that benzofuran derivatives exhibit various pharmacological activities, including:

- Hypolipidemic Activity : Studies have shown that certain benzofuran derivatives can reduce lipid levels in hyperlipidemic models. For example, compounds similar to this compound have demonstrated significant reductions in triglycerides and cholesterol levels in animal studies .

- Neuroprotective Effects : A related study on benzofuran derivatives revealed neuroprotective properties against excitotoxic damage in neuronal cells. Compounds with similar structural features were found to protect against NMDA-induced neuronal cell death, suggesting potential applications in neurodegenerative diseases .

- Antioxidant Activity : The antioxidant potential of related benzofuran compounds has been evaluated, showing significant scavenging effects on reactive oxygen species (ROS) and inhibition of lipid peroxidation .

- Anti-inflammatory Properties : Some studies suggest that benzofuran derivatives can inhibit pro-inflammatory cytokines and enzymes like COX and LOX, indicating their potential use in treating inflammatory conditions .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in lipid metabolism and inflammation, leading to decreased production of inflammatory mediators.

- Receptor Modulation : It could interact with specific receptors involved in neuroprotection, potentially modulating pathways associated with neuronal survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other related compounds.

Case Studies

- Study on Hypolipidemic Activity : A study utilizing Triton WR-1339 induced hyperlipidemia demonstrated the effectiveness of benzofuran derivatives in lowering lipid levels significantly compared to control groups .

- Neuroprotective Study : In vitro assays showed that certain benzofuran derivatives provided protection against NMDA-induced excitotoxicity at concentrations comparable to established neuroprotective agents like memantine .

Future Directions

The ongoing research into the biological activities of this compound suggests promising therapeutic applications across various fields such as cardiology, neurology, and oncology. Future studies should focus on:

- Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological effects.

- Structure–Activity Relationship (SAR) : Investigating how modifications to its chemical structure affect its biological activity.

Q & A

Q. What are the key synthetic steps and optimization strategies for (Z)-N-phenyl-3-(3-phenylacrylamido)benzofuran-2-carboxamide?

The synthesis typically involves:

- Benzofuran core formation : Cyclization of substituted phenols or coupling reactions using palladium catalysts (e.g., C–H arylation) to introduce acrylamido groups .

- Amide coupling : Reaction of the benzofuran intermediate with phenylacryloyl chloride under anhydrous conditions, using DMF or acetonitrile as solvents .

- Optimization : Microwave irradiation reduces reaction time (from 24h to 2–4h) and improves yield (by ~20%) compared to traditional reflux . Adjusting molar ratios (e.g., 1:1.2 for acryloyl chloride) and maintaining temperatures at 80–100°C minimizes side products .

Q. How is the molecular structure and stereochemistry of this compound validated?

- Spectroscopic techniques : ¹H/¹³C NMR confirms substituent positions (e.g., benzofuran C3 acrylamido resonance at δ 7.8–8.2 ppm) .

- X-ray crystallography : Resolves the Z-configuration of the acrylamido group (C=C dihedral angle < 10°) .

- InChI codes : Standardized identifiers (e.g., InChI=1S/C24H19FN2O4) provide connectivity details for databases like PubChem .

Q. What in vitro assays are suitable for preliminary biological screening?

- Enzyme inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based assays (λex 340 nm, λem 450 nm) .

- Cell viability : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 μM concentrations; compare dose-response curves to controls .

- Receptor binding : Radioligand displacement assays (e.g., for serotonin receptors) with [³H]-ligands to calculate Kᵢ values .

Advanced Research Questions

Q. How can computational modeling predict target binding modes and structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., COX-2). Key residues (e.g., Arg120, Tyr355) form hydrogen bonds with the acrylamido group .

- MD simulations : Analyze stability over 100 ns trajectories (AMBER force field) to identify conformational shifts affecting binding .

- QSAR models : Correlate substituent electronegativity (e.g., fluorine at benzamido position) with logP and IC₅₀ values (R² > 0.85) .

Q. How should researchers resolve contradictions in biological activity data across similar analogs?

- Orthogonal assays : Validate anti-proliferative activity via both MTT and colony formation assays to rule out false positives .

- SAR analysis : Compare substituent effects (e.g., nitro vs. fluoro groups) on potency. For example, 4-fluoro analogs show 3x higher selectivity for EGFR than nitro derivatives .

- Metabolic stability : Use liver microsomes to assess if contradictory in vivo results stem from rapid clearance (t₁/₂ < 30 min) .

Q. What advanced techniques identify transient intermediates during synthesis?

- LC-MS monitoring : Track intermediates (e.g., nitro-reduced amine) using a C18 column and ESI+ mode (m/z 450–600 range) .

- In situ FTIR : Detect carbonyl intermediates (1700–1750 cm⁻¹) during amide coupling, optimizing reagent addition rates .

- HPLC purification : Isolate diastereomers (Z/E) with a chiral column (e.g., Chiralpak IA, 90:10 hexane/isopropanol) to confirm stereochemical purity .

Methodological Tables

Q. Table 1: Optimization of Microwave-Assisted Synthesis

| Parameter | Traditional Reflux | Microwave Irradiation |

|---|---|---|

| Time (h) | 24 | 2–4 |

| Yield (%) | 55–60 | 70–75 |

| Side Products (%) | 15–20 | <5 |

| Source: Adapted from |

Q. Table 2: Key Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| logP | 3.8 ± 0.2 | HPLC (C18, MeOH/H₂O) |

| Solubility (mg/mL) | 0.12 (H₂O), 12.5 (DMSO) | Shake-flask |

| Melting Point (°C) | 198–201 | DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.